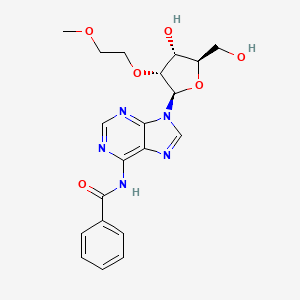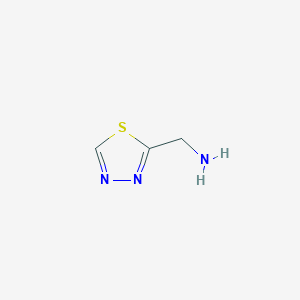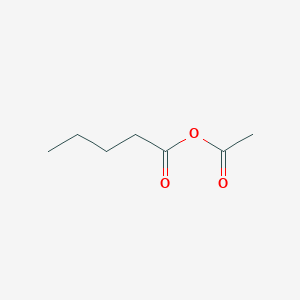
8-Amino-1,2,3,4-Tetrahydro-2-naphthol
Übersicht
Beschreibung
8-Amino-1,2,3,4-tetrahydro-2-naphthol is a chemical compound that belongs to the class of organic compounds known as alcohols . It has a molecular weight of 163.22 . The compound is solid in its physical form and should be stored at a temperature of 4°C, protected from light .
Molecular Structure Analysis
The linear formula of this compound is C10H13NO . The InChI code is 1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature of 4°C, protected from light . The molecular weight of the compound is 163.22 .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
8-Amino-1,2,3,4-Tetrahydro-2-naphthol: ist ein wertvoller Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Sein elektronenreiches aromatisches Gerüst ermöglicht mehrere reaktive Stellen, was es ideal für organische Transformationen macht . Diese Verbindung ist entscheidend für die Herstellung von biologisch aktiven Molekülen, einschließlich solcher mit antimalariellen, antimikrobiellen und anticancer Eigenschaften.
Pharmazeutische Wirkstoffentwicklung
Die einzigartige Struktur von This compound eignet sich für die Entwicklung maßgeschneiderter Enzyminhibitoren und potenter Rezeptorliganden . Es dient als zentrales Strukturmotiv in einer Vielzahl pharmakologischer Anwendungen und unterstreicht seine Bedeutung bei der Entwicklung neuer Wirkstoffkandidaten.
Antivirenforschung
Forschungen haben gezeigt, dass Derivate von This compound signifikante Aktivität gegen verschiedene Viren zeigen, einschließlich Gelbfiebervirus und Humanes Immundefizienzvirus . Dies unterstreicht sein Potenzial bei der Entwicklung neuer antiviraler Medikamente.
Konstruktion von bioaktiven Molekülen
This compound: wird in Mehrkomponentenreaktionen verwendet, um bioaktive Moleküle zu konstruieren. Diese Moleküle haben aufgrund ihres breiten Spektrums an biologischen Aktivitäten potenzielle Anwendungen in der medizinischen Chemie .
Grüne Chemie
Die Verbindung entspricht den Prinzipien der Grünen Chemie und bietet eine kostengünstige, umweltfreundliche Option für die Synthese komplexer organischer Moleküle. Ihre Verwendung in der organischen Chemie reduziert die Umweltbelastung der chemischen Synthese und fördert die Nachhaltigkeit in der wissenschaftlichen Forschung .
Wirkmechanismus
8-A2N is a potent antioxidant that works by scavenging free radicals and preventing them from causing oxidative damage to cells and tissues. It is also an anti-inflammatory agent, which means it can reduce inflammation in the body. 8-A2N works by inhibiting the production of pro-inflammatory molecules, such as cytokines and chemokines. Additionally, 8-A2N has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
8-A2N has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to have protective effects against oxidative stress. Additionally, 8-A2N has been found to have protective effects against the development of cancer, to have protective effects against the development of cardiovascular disease, and to have protective effects against the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 8-A2N in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and is widely available. Additionally, 8-A2N has a number of biochemical and physiological effects that make it a useful compound for studying the effects of oxidative stress.
However, there are also some limitations to using 8-A2N in laboratory experiments. It is not a naturally occurring compound, so its safety and efficacy in humans is not well understood. Additionally, 8-A2N is a relatively new compound, so there is still much to be learned about its biochemical and physiological effects.
Zukünftige Richtungen
There are many potential future directions for research on 8-A2N. These include further studies on its antioxidant and anti-inflammatory effects, its protective effects against oxidative stress and its protective effects against the development of cancer and cardiovascular disease. Additionally, further research could be conducted on its protective effects against neurodegenerative diseases, its potential therapeutic applications and its potential use as a dietary supplement. Finally, further research could be conducted on its safety and efficacy in humans.
Safety and Hazards
The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation .
Eigenschaften
IUPAC Name |
8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTODPPMEPQZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630172 | |
| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624729-66-4 | |
| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)




![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
